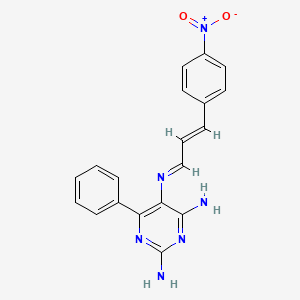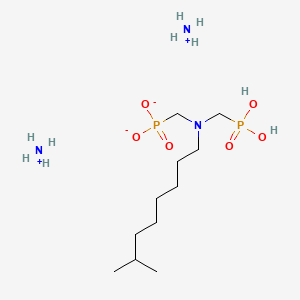
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C11H33N3O6P2 and a molecular weight of 365.34 g/mol. It is known for its unique structure, which includes two phosphonate groups and an isononyl group linked through a bis(methylene) bridge. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include an acidic medium to facilitate the formation of the bisphosphonate structure. Industrial production methods may involve large-scale batch reactions with controlled temperatures and pH to ensure high yield and purity.
Chemical Reactions Analysis
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphonate compounds.
Biology: This compound is studied for its potential role in inhibiting certain enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting bone diseases due to its affinity for calcium ions.
Industry: It is used in the formulation of flame retardants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The phosphonate groups can chelate metal ions, making it useful in applications that require metal ion sequestration. In biological systems, it can inhibit enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonate compounds such as:
Etidronate: Used in the treatment of osteoporosis and similar bone diseases.
Alendronate: Another bisphosphonate used for bone health, known for its high affinity for bone tissue.
Risedronate: Similar to alendronate but with different pharmacokinetic properties.
What sets this compound apart is its unique isononyl group, which may confer different chemical and biological properties compared to other bisphosphonates.
Properties
CAS No. |
94248-81-4 |
|---|---|
Molecular Formula |
C11H33N3O6P2 |
Molecular Weight |
365.34 g/mol |
IUPAC Name |
diazanium;[7-methyloctyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);2*1H3 |
InChI Key |
VGTHXEATZSHLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


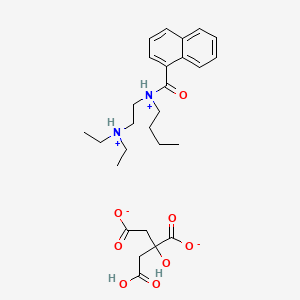
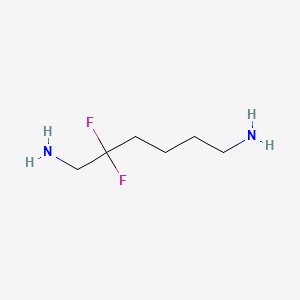

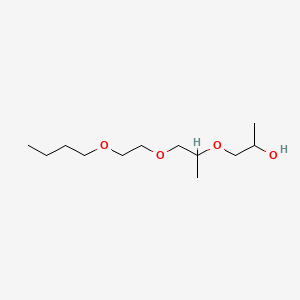
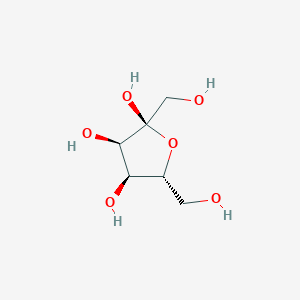
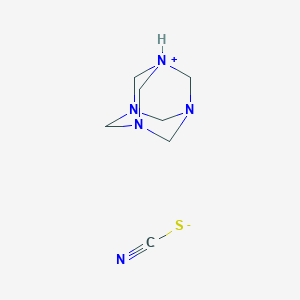
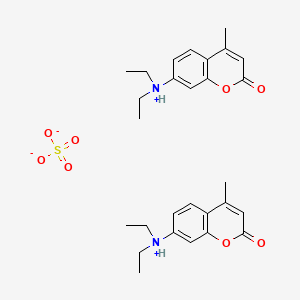





![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
